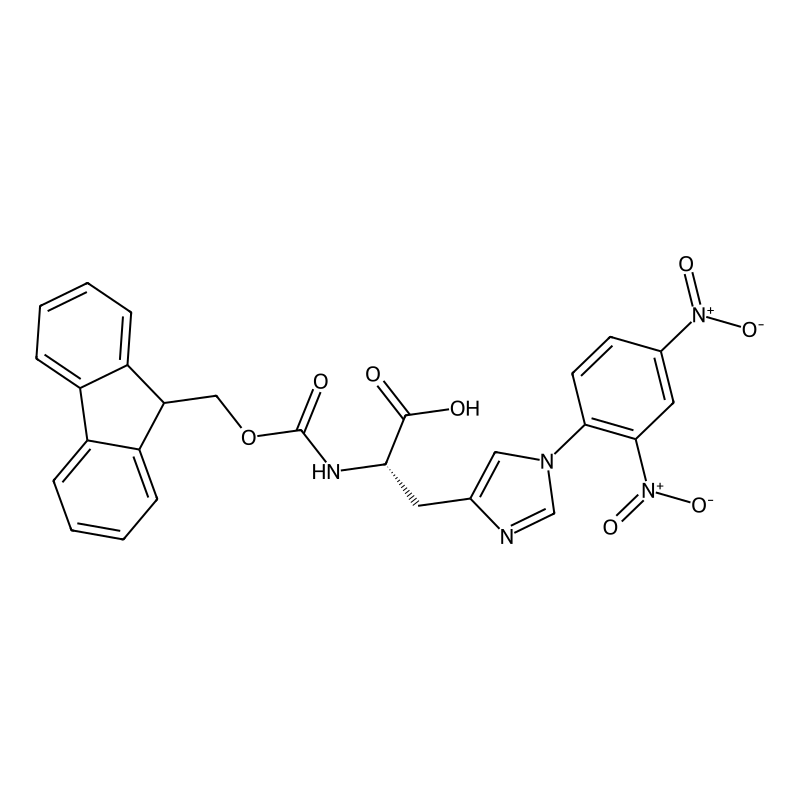Fmoc-His(DNP)-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
- Drug discovery and development: Peptides can act as potential drugs themselves or serve as building blocks for larger drug molecules. Fmoc-His(DNP)-OH can be incorporated into these peptides during synthesis, allowing researchers to study their properties and potential therapeutic applications [].
- Enzyme research: Studying how enzymes interact with specific amino acids is essential for understanding their function. Fmoc-His(DNP)-OH can be used to create peptides containing histidine, enabling researchers to investigate enzyme-substrate interactions involving this amino acid [].
- Protein engineering: Modifying proteins allows scientists to create new functionalities or improve their existing properties. Fmoc-His(DNP)-OH can be used to introduce histidine residues into engineered proteins, potentially leading to novel applications in various fields [].
Key Feature of Fmoc-His(DNP)-OH:
Fmoc-His(DNP)-OH possesses a unique combination of functionalities that make it valuable in SPPS:
- Fmoc (Fluorenylmethyloxycarbonyl) group: This group acts as a protecting group for the amino group of the histidine residue. Protecting groups are essential in SPPS to ensure the selective formation of peptide bonds between desired amino acids [].
- His (Histidine) residue: Histidine is an amino acid with a unique side chain containing an imidazole ring. This ring can be protonated and deprotonated, making histidine essential for protein function in various biological processes [].
- Dnp (2,4-dinitrophenyl) group: This group serves as a quencher in fluorescence resonance energy transfer (FRET) experiments. FRET is a technique used to study interactions between molecules, and the Dnp group can quench the fluorescence signal from a nearby fluorophore, allowing researchers to monitor specific interactions involving the histidine residue [].
Fmoc-His(DNP)-OH, or 9-fluorenylmethyloxycarbonyl histidine (2,4-dinitrophenyl)-hydroxyl, is a derivative of the amino acid histidine. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a 2,4-dinitrophenyl (DNP) group at the side chain. This compound is notable for its role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as a building block for incorporating histidine residues into peptides. The Fmoc group allows for selective deprotection under basic conditions, facilitating the stepwise assembly of peptides.
- Activation of Carboxyl Group: The carboxyl group of histidine is activated to facilitate coupling with other amino acids. Common coupling reagents include 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) .
- Deprotection: The Fmoc group can be removed using piperidine in DMF (dimethylformamide), allowing for further reactions to occur .
- Formation of Peptide Bonds: Fmoc-His(DNP)-OH can react with other activated amino acids to form peptide bonds, a critical step in peptide synthesis .
Histidine is an essential amino acid that plays crucial roles in various biological processes. It is involved in enzyme catalysis, metal ion binding, and acts as a precursor for histamine, an important neurotransmitter. The DNP group enhances the compound's spectroscopic properties, making it useful for studying protein interactions and dynamics . Furthermore, modifications like the DNP group can influence the stability and reactivity of peptides in biological systems.
Fmoc-His(DNP)-OH can be synthesized through several methods:
- Solid-Phase Peptide Synthesis: This is the most common method, where Fmoc-His(DNP)-OH is incorporated into growing peptide chains on a solid support. The Fmoc protection allows for sequential addition of amino acids .
- Solution-Phase Synthesis: Although less common than solid-phase methods, solution-phase synthesis can also be employed, particularly for small peptides or when specific conditions are required .
- Chemical Modification: Starting from commercially available histidine derivatives, chemical modifications can introduce the DNP group and Fmoc protection through established synthetic protocols .
Fmoc-His(DNP)-OH has various applications in research and industry:
- Peptide Synthesis: It is primarily used as a building block in the synthesis of peptides containing histidine residues.
- Bioconjugation: The DNP group allows for easy detection and quantification of peptides through spectroscopic methods.
- Drug Development: Peptides synthesized with this compound can serve as therapeutic agents or tools in drug discovery, particularly in targeting metal ions or enzymes .
Studies involving Fmoc-His(DNP)-OH often focus on its interactions with proteins and metal ions due to histidine's chelating properties. The DNP moiety enhances sensitivity in assays such as enzyme-linked immunosorbent assays (ELISA) or fluorescence-based studies. Research has shown that peptides containing this compound can effectively bind to transition metals, influencing their biological activity and stability .
Several compounds are structurally related to Fmoc-His(DNP)-OH, each with unique properties:
| Compound | Structure/Modification | Unique Features |
|---|---|---|
| Boc-His(DNP)-OH | Boc protecting group instead of Fmoc | More stable under acidic conditions |
| Fmoc-His(2-Oxo)-OH | Contains an oxo group at position 2 | Marker for oxidative damage |
| Boc-His(Tos)-OH | Tos protecting group | Useful for short peptide synthesis |
| Fmoc-Lys(Biotin)-OH | Biotin attached to lysine | Enhances biotinylation for affinity purification |
Each of these compounds serves different purposes in peptide chemistry and biological research, highlighting the versatility of histidine derivatives in various applications.








